ethyl 4-{5-[2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxo-1-propen-1-yl]-2-furyl}benzoate
Overview
Description
Ethyl 4-{5-[2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxo-1-propen-1-yl]-2-furyl}benzoate is a useful research compound. Its molecular formula is C25H20N2O6 and its molecular weight is 444.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 444.13213636 g/mol and the complexity rating of the compound is 781. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Molecular Structure and Crystal Properties
- Ethyl 4-{5-[2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxo-1-propen-1-yl]-2-furyl}benzoate exhibits unique molecular structural properties. Studies like those conducted by Liu et al. (2012) have focused on the compound's crystal structure, revealing intricate details such as dihedral angles and intramolecular hydrogen bonds, crucial for understanding its chemical behavior and potential applications (Liu et al., 2012).
Synthesis and Reactivity
- Research on the synthesis of similar compounds provides insights into the methods of producing this complex chemical. For instance, Al-Said and Al-Sghair (2013) developed a simple route for the synthesis of related compounds, highlighting the potential for efficient production and modification of this chemical (Al-Said & Al-Sghair, 2013).
Interaction Studies
- The compound's interactions with other molecules, especially in crystalline forms, have been a topic of interest. Zhang et al. (2011) explored interactions like N⋯π and O⋯π in similar compounds, which can be crucial in determining its behavior in various environments (Zhang et al., 2011).
Applications in Pharmacology
- The chemical's derivatives have been studied for pharmacological applications. For instance, Chen et al. (2008) identified derivatives of a similar compound with significant anti-PAR4 activity, suggesting its potential use in therapeutic agents (Chen et al., 2008).
Biological Activities
- Studies like those by Yamada et al. (2016) on derivatives of this compound have revealed significant biological activities, such as anti-juvenile hormone activities, indicating its potential application in biological research and insect control (Yamada et al., 2016).
Properties
IUPAC Name |
ethyl 4-[5-[(E)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxoprop-1-enyl]furan-2-yl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O6/c1-2-30-25(29)17-5-3-16(4-6-17)21-10-8-20(33-21)13-18(15-26)24(28)27-19-7-9-22-23(14-19)32-12-11-31-22/h3-10,13-14H,2,11-12H2,1H3,(H,27,28)/b18-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBVZRJIGMUXMU-QGOAFFKASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC4=C(C=C3)OCCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC4=C(C=C3)OCCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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